Selective Cytotoxicity in MCF-7 Breast Cancer: Crebanine vs. Normal Cells
Crebanine demonstrates a 19.7-fold selectivity for MCF-7 breast cancer cells (IC50: 36.76 μM) over HEK-293 normal embryonic kidney cells (IC50: 723.77 μM), as determined by cellular viability assays [1]. This therapeutic window contrasts with dehydrocrebanine, which shows potent but non-selective cytotoxicity against HL-60 cells (IC50: 2.14 μg/mL) and MRC-5 normal lung fibroblasts [2].
| Evidence Dimension | Cytotoxic selectivity (IC50 fold-difference) |
|---|---|
| Target Compound Data | MCF-7 IC50: 36.76 μM; HEK-293 IC50: 723.77 μM |
| Comparator Or Baseline | Dehydrocrebanine (HL-60 IC50: 2.14 μg/mL; MRC-5 cytotoxic) |
| Quantified Difference | 19.7-fold selectivity for cancer vs. normal cells |
| Conditions | MCF-7 breast cancer and HEK-293 normal cells; MTT assay; 48h exposure |
Why This Matters
High selectivity reduces potential off-target toxicity, making Crebanine a more valuable tool compound for targeted cancer research compared to broadly cytotoxic analogs.
- [1] Sharifi-Rad A, et al. The interaction of isoquinoline alkaloid crebanine with immunoglobulin G and cytotoxic effects toward MCF-7 breast cancer cell line. Int J Biol Macromol. 2024 Feb;258(Pt 2):128950. doi: 10.1016/j.ijbiomac.2023.128950. View Source
- [2] Makarasen A, et al. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng. Planta Med. 2011 Sep;77(13):1519-24. doi: 10.1055/s-0030-1270743. PMID: 21305448. View Source
